molecular formula C9H10N2O B12529803 2-[(E)-Ethylideneamino]benzamide CAS No. 705932-63-4

2-[(E)-Ethylideneamino]benzamide

Cat. No.: B12529803
CAS No.: 705932-63-4
M. Wt: 162.19 g/mol
InChI Key: HONCYUUVOMWCJI-UHFFFAOYSA-N
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Description

2-[(E)-Ethylideneamino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethylideneamino group attached to the benzamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-Ethylideneamino]benzamide typically involves the condensation of benzoic acid derivatives with ethylideneamine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green pathway for the preparation of benzamide derivatives .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-yielding and eco-friendly processes. The use of ultrasonic irradiation and solid acid catalysts provides a rapid, mild, and efficient pathway for large-scale synthesis. These methods are advantageous due to their low reaction times, simple procedures, and the ability to recover and reuse catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-Ethylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The ethylideneamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-[(E)-Ethylideneamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-Ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Uniqueness: 2-[(E)-Ethylideneamino]benzamide stands out due to its unique ethylideneamino group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

705932-63-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(ethylideneamino)benzamide

InChI

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)9(10)12/h2-6H,1H3,(H2,10,12)

InChI Key

HONCYUUVOMWCJI-UHFFFAOYSA-N

Canonical SMILES

CC=NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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